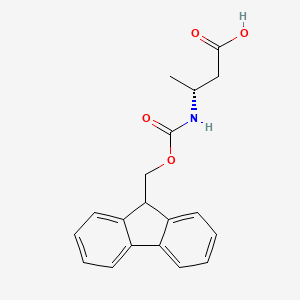

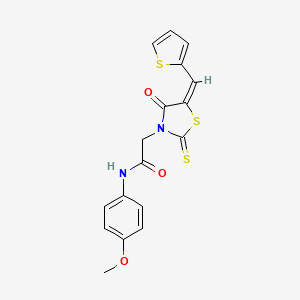

![molecular formula C12H7F3N4O2 B2418179 N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide CAS No. 2034504-06-6](/img/structure/B2418179.png)

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions, after activating the C–O bond of the lactam function with PyBroP .Aplicaciones Científicas De Investigación

Protein Kinase Inhibition for Cancer Treatment

The pyrimidine ring and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have shown promise as protein kinase inhibitors for cancer treatment . These derivatives exert their anticancer potential by inhibiting protein kinases, essential enzymes that regulate cell growth, differentiation, migration, and metabolism. By selectively targeting these kinases, they offer a potential avenue for developing novel anticancer agents.

CDK2 Inhibition

Researchers have explored thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors . CDK2 plays a crucial role in cell cycle regulation, and inhibiting it can disrupt cancer cell proliferation. Investigating this compound’s efficacy against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines is an active area of study.

Analgesic and Anti-Inflammatory Properties

Pyrazole-based drugs, such as antipyrine, phenylbutazone, and certain non-steroidal anti-inflammatory drugs (NSAIDs), contain a pyrazole core . These compounds exhibit analgesic and anti-inflammatory effects, making them relevant for pain management and arthritis treatment.

Selective ERβ Antagonism in Ovarian Cancer

The compound PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]-pyrimidin-3-yl]phenol) acts as a selective ERβ antagonist. Interestingly, it enhances cell growth in ovarian cancer cell lines SKOV3 and OV2008, which express both estrogen receptors (ERα and ERβ) . Further research aims to understand its impact on cancer progression.

Photophysical Properties in Material Science

Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science due to their significant photophysical properties . These properties make them intriguing candidates for applications beyond medicine, such as in optoelectronic devices and materials.

Other Exciting Fused Systems

Beyond the mentioned applications, pyrazole-based compounds are also involved in exciting fused systems, including axitinib, zaleplon, reversan, sildenafil, and tracazolate . These compounds have diverse functions and may find use in various fields.

Mecanismo De Acción

Target of Action

The primary target of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide is the estrogen receptor β (ERβ) . This compound acts as a full antagonist with a 36-fold selectivity for ERβ over ERα . ERβ plays a crucial role in various biological processes, including the regulation of immune response, maintenance of cardiovascular health, and modulation of nervous system functions .

Mode of Action

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide interacts with its target, ERβ, by binding to the receptor and blocking its activity . This antagonistic action prevents the activation of ERβ by endogenous estrogens, thereby inhibiting the downstream effects mediated by this receptor .

Biochemical Pathways

The compound’s antagonistic action on ERβ affects various biochemical pathways. ERβ is involved in numerous signaling pathways that regulate cell proliferation, apoptosis, and differentiation . By blocking ERβ, the compound can influence these pathways and potentially exert antitumor effects .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The compound’s antagonistic action on ERβ can have significant molecular and cellular effects. For instance, it has been used to distinguish the various activities of the two estrogen receptors . In some tumors expressing ERα and ERβ, estrogen can have opposite effects, with ERα enhancing and ERβ suppressing tumor cell growth . Therefore, the compound’s selective antagonism of ERβ could potentially enhance cell growth in certain cancer cell lines .

Action Environment

The action, efficacy, and stability of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide can be influenced by various environmental factors. For instance, the presence of endogenous estrogens can affect the compound’s action, as these hormones are the natural ligands for ERβ . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity.

Direcciones Futuras

The future directions for “N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide” and similar compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . The development of new synthetic routes and applications of these compounds could also be a focus of future research .

Propiedades

IUPAC Name |

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4O2/c13-12(14,15)9-4-10-16-5-7(6-19(10)18-9)17-11(20)8-2-1-3-21-8/h1-6H,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBDVWKSIHGONG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2418103.png)

![5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2418106.png)

![1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2418111.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2418119.png)